molecular formula C18H21NO4 B5870302 N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide

N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B5870302
M. Wt: 315.4 g/mol
InChI Key: VPIJQPZOGYJUQB-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide, also known as EPM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EPM belongs to the class of phenethylamine derivatives and is structurally similar to other compounds that have been shown to have psychoactive effects. However, EPM does not exhibit such effects and has been found to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems. N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide has been found to enhance the activity of the cholinergic system, which is involved in cognitive function. Additionally, N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide has been found to modulate the activity of the glutamate system, which is involved in learning and memory. N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide has been found to have several biochemical and physiological effects. In animal models, N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide has been found to increase the levels of several neurotransmitters, including acetylcholine, dopamine, and serotonin. Additionally, N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide has also been found to reduce the levels of inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide in lab experiments is its specificity for certain neurotransmitter systems. N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide has been found to selectively enhance the activity of the cholinergic system, which makes it a useful tool for studying cognitive function. Additionally, N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide has been found to have a low toxicity profile, which makes it a safe compound to use in animal models. However, the synthesis of N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide is a complex process that requires specialized equipment and expertise, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide. One area of research is the development of N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide analogs that have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide and its effects on different neurotransmitter systems. N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide may also have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, further research is needed to determine the efficacy of N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide in human clinical trials.

Synthesis Methods

The synthesis of N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide is a complex process that involves several steps. The first step involves the reaction of 3-ethylphenol with 3,4,5-trimethoxybenzoyl chloride, which results in the formation of the intermediate 3-ethylphenyl 3,4,5-trimethoxybenzoate. This intermediate is then treated with ammonia in the presence of a palladium catalyst, which leads to the formation of N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide. The synthesis of N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide requires specialized equipment and expertise, and the yield of the final product is relatively low.

Scientific Research Applications

N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its effects on the central nervous system. N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide has been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and inflammatory disorders.

properties

IUPAC Name

N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-5-12-7-6-8-14(9-12)19-18(20)13-10-15(21-2)17(23-4)16(11-13)22-3/h6-11H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIJQPZOGYJUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792710
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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